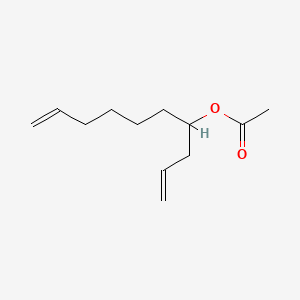

1,9-Decadien-4-ol 4-Acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

deca-1,9-dien-4-yl acetate |

InChI |

InChI=1S/C12H20O2/c1-4-6-7-8-10-12(9-5-2)14-11(3)13/h4-5,12H,1-2,6-10H2,3H3 |

InChI Key |

ZXEIRCNDKQESHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCCCC=C)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,9 Decadien 4 Ol 4 Acetate

Total Synthesis Approaches and Strategies for Unsaturated Decadienyl Acetates

The total synthesis of unsaturated decadienyl acetates, including 1,9-decadien-4-ol (B1368833) 4-acetate, can be approached through various strategies that allow for the precise construction of the carbon skeleton and the introduction of functional groups at specific positions. These approaches are broadly categorized into stereoselective, convergent, and linear syntheses.

Stereoselective Synthesis of Defined Isomers, Including Enantiomeric Excess (ee) Control

Achieving high stereoselectivity is a critical aspect of synthesizing biologically active compounds, as different stereoisomers can exhibit vastly different activities. The synthesis of specific enantiomers of unsaturated alcohols, the precursors to the corresponding acetates, often involves asymmetric synthesis techniques.

One effective strategy for achieving high enantiomeric excess is through enzyme-catalyzed kinetic resolution. For instance, lipase-catalyzed acetylation of a racemic alcohol can selectively acetylate one enantiomer, leaving the other unreacted and allowing for their separation. This method has been successfully applied to the synthesis of various chiral alcohols, achieving enantiomeric excess values of ≥99%. The selectivity of the lipase (B570770) is a key factor in the success of this resolution.

Another approach involves the use of chiral catalysts in reactions that create the stereocenter. For example, asymmetric reduction of a ketone precursor using a chiral reducing agent can yield an alcohol with high enantiomeric purity. Similarly, asymmetric allylation or vinylation reactions on an aldehyde can establish the stereocenter at the C-4 position of the 1,9-decadien-4-ol framework. The choice of catalyst and reaction conditions is crucial for maximizing the enantiomeric excess of the desired product.

Convergent and Linear Synthetic Pathways to 1,9-Decadien-4-ol 4-Acetate Frameworks

The construction of the ten-carbon backbone of this compound can be accomplished through either convergent or linear synthetic pathways.

Utilization of Precursors and Derivatization Reactions in Complex Synthesis

The synthesis of this compound relies on the strategic use of precursors and their subsequent derivatization. Functional group interconversions and efficient acetylation strategies are key to the successful synthesis of the final product.

Functional Group Interconversions and Strategic Modifications

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions. In the synthesis of 1,9-decadien-4-ol, a common precursor is a ketone at the C-4 position. This ketone can be stereoselectively reduced to the desired secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For asymmetric reductions, chiral catalysts or reagents are employed.

Another important FGI is the conversion of other functional groups into the terminal alkenes. For example, a terminal alkyne can be selectively reduced to a terminal alkene using catalytic hydrogenation with a Lindlar catalyst. Alternatively, an alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate) and then eliminated to form the double bond.

Acetylation Strategies for Unsaturated Alcohol Moieties

The final step in the synthesis of this compound is the acetylation of the secondary alcohol at the C-4 position. This is typically achieved by reacting the alcohol with an acetylating agent in the presence of a base or a catalyst.

Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction is often carried out in the presence of a base such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid). 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction, particularly for sterically hindered alcohols.

The choice of reaction conditions is important to ensure complete acetylation without causing side reactions, such as isomerization of the double bonds or elimination of the alcohol. The reaction is typically performed at mild temperatures to avoid these unwanted transformations.

| Acetylating Agent | Base/Catalyst | Typical Conditions |

| Acetic Anhydride | Pyridine, Triethylamine, DMAP (cat.) | Room temperature |

| Acetyl Chloride | Pyridine, Triethylamine | 0 °C to room temperature |

Catalytic Transformations and Reaction Mechanism Studies

Catalysis plays a crucial role in the efficient and selective synthesis of this compound. Various catalytic transformations can be employed to construct the carbon skeleton, introduce stereocenters, and perform functional group manipulations.

Transition metal catalysts, particularly those based on palladium, ruthenium, and copper, are widely used in cross-coupling reactions to form carbon-carbon bonds. For instance, a Suzuki or Negishi coupling could be used in a convergent synthesis to connect two smaller fragments.

In the context of stereoselective synthesis, chiral catalysts are instrumental. Asymmetric hydrogenation of a ketone precursor using a chiral ruthenium or rhodium catalyst can produce the desired alcohol with high enantioselectivity. The mechanism of these reactions often involves the formation of a chiral metal-hydride complex that delivers the hydride to one face of the carbonyl group preferentially.

The mechanism of the acetylation reaction typically involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acetylating agent. In base-catalyzed reactions, the base deprotonates the alcohol to form a more nucleophilic alkoxide. In acid-catalyzed reactions, the acid protonates the carbonyl oxygen of the acetylating agent, making it more electrophilic.

Understanding the reaction mechanisms is essential for optimizing reaction conditions and achieving the desired selectivity and yield.

Olefin Metathesis in Unsaturated Aliphatic Chain Construction

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.netias.ac.in In the context of synthesizing long-chain unsaturated compounds like this compound, cross-metathesis (CM) is a particularly relevant strategy. organic-chemistry.org This reaction allows for the coupling of two different olefinic partners, enabling the construction of the desired carbon skeleton with control over the position of the double bonds.

The synthesis of the 1,9-decadienyl framework can be envisioned through the cross-metathesis of a shorter-chain terminal alkene, such as 1-hepten-4-ol (B1582827) or its acetate (B1210297) derivative, with a suitable olefin partner like allyl acetate. The choice of catalyst is crucial for the success of this transformation, with second-generation Grubbs and Hoveyda-Grubbs catalysts being widely employed due to their high activity and functional group tolerance. researchgate.netfrontiersin.org These ruthenium-based catalysts effectively promote the exchange of alkylidene fragments between the two olefin substrates, leading to the desired longer-chain product. harvard.edu

The efficiency of the cross-metathesis reaction is influenced by several factors, including the nature of the substrates, the catalyst loading, and the reaction conditions. For instance, the cross-metathesis of fatty acid methyl esters with methyl acrylate (B77674) has been demonstrated to proceed efficiently under solvent-free conditions with low catalyst loadings. rsc.org While specific data for the direct synthesis of this compound via this method is not extensively documented in publicly available literature, analogous transformations on similar unsaturated esters and alcohols provide a strong basis for its feasibility. rsc.orgchemrxiv.org

Table 1: Representative Catalysts and Conditions for Olefin Cross-Metathesis of Unsaturated Alcohols and Esters

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| Grubbs II | Methyl Oleate | cis-2-Butene-1,4-diol | Dichloromethane | 0 | >95 | chemrxiv.org |

| Hoveyda-Grubbs II | Allylcarborane | O-Allylcyclodextrin | Toluene | 120 | 15-25 | nih.gov |

| Stewart-Grubbs | Methallyl Chloride | Olefin with Benzyl Ether | Dichloromethane | RT | 60-80 | frontiersin.org |

This table presents data from analogous reactions to illustrate the general conditions and outcomes of olefin cross-metathesis.

Asymmetric Catalysis in Chiral Center Formation

The stereoselective synthesis of the chiral hydroxyl group at the C4 position of 1,9-Decadien-4-ol is a critical step in obtaining enantiomerically pure forms of the molecule. Asymmetric catalysis offers a powerful approach to achieve this, with methods such as the catalytic asymmetric allylation of aldehydes being particularly relevant. nih.gov This strategy involves the addition of an allyl nucleophile to a prochiral aldehyde in the presence of a chiral catalyst, thereby establishing the stereochemistry of the resulting homoallylic alcohol.

For the synthesis of 1,9-Decadien-4-ol, a plausible route involves the asymmetric allylation of hexanal (B45976) with an appropriate allylmetal reagent. A variety of chiral catalysts, often based on transition metals like palladium or iridium complexed with chiral ligands, have been developed for this purpose. nih.govorganic-chemistry.org For example, palladium(II) catalysts bearing chiral ligands have been successfully employed in the enantioselective synthesis of branched allylic esters from prochiral allylic alcohols. nih.govorganic-chemistry.org

The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand, the metal center, and the reaction conditions. Research has demonstrated that high enantiomeric excesses (ee) can be achieved for a range of substrates. For instance, the catalytic enantioselective synthesis of branched allylic esters from (Z)-2-alkene-1-ols has been reported with excellent enantiomeric purities (86-99% ee). organic-chemistry.org While direct application to 1,9-Decadien-4-ol synthesis requires further investigation, these precedents highlight the potential of asymmetric catalysis to control the stereochemistry at the C4 position.

Table 2: Examples of Asymmetric Catalysis for the Synthesis of Chiral Allylic and Homoallylic Alcohols

| Catalyst System | Substrate | Reagent | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Pd(II)/Chiral Ligand | (Z)-2-Alken-1-ol trichloroacetimidate | Carboxylic Acid | 86-99 | 60-98 | organic-chemistry.org |

| Organocatalyst | Cyclic Enone | Hydrazine | up to 99 | High | pnas.org |

| Ir/Chiral Ligand | Allylic Carbonate | Silanolate | High | High | scispace.com |

This table showcases the effectiveness of various asymmetric catalytic systems in producing chiral alcohols, providing a basis for their application in the synthesis of enantiomerically enriched 1,9-Decadien-4-ol.

Biosynthesis and Natural Occurrence of 1,9 Decadien 4 Ol 4 Acetate Analogs

Isolation and Structural Elucidation from Biological Sources

The discovery and characterization of natural products, including insect pheromones, are foundational to understanding their biosynthesis. The process typically begins with the collection of biological material, followed by extraction and sophisticated analytical techniques to isolate and identify the active compounds.

The identification of novel insect pheromones and other semiochemicals often relies on a combination of behavioral bioassays and advanced analytical chemistry. Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful screening tool that allows researchers to identify which compounds in a complex mixture elicit a response in an insect's antenna. Once active compounds are detected, their structures are elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Confirmation of the proposed structure is often achieved through chemical synthesis and subsequent bioassays to verify its biological activity.

While 1,9-Decadien-4-ol (B1368833) 4-Acetate itself has not been prominently reported as a natural product, numerous structurally related dienyl acetates have been identified as key components of insect sex pheromones, particularly in Lepidoptera (moths and butterflies). For instance, (E,Z)-7,9-dodecadienyl acetate (B1210297) is the major sex pheromone component of the European grapevine moth, Lobesia botrana. researchgate.net Other related compounds, such as (Z)-5-decen-1-yl acetate and (Z,Z)-4,7-decadien-1-yl acetate, have been identified as pheromones in various moth species. jaydevchemicals.com These compounds, while differing in chain length and the position and geometry of their double bonds, share a common biosynthetic origin from fatty acids.

In some cases, insects may sequester and modify compounds from their host plants to use as pheromones. However, the de novo biosynthesis from fatty acid precursors is the more common route for the production of these types of compounds. nih.gov

Proposed Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of unsaturated acetates like the analogs of 1,9-Decadien-4-ol 4-Acetate is a multi-step process that begins with basic fatty acid synthesis and is followed by a series of modifications. nih.gov

The carbon skeleton of these pheromones is derived from acetyl-CoA through the action of fatty acid synthase (FAS) to produce saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18). scispace.com These initial fatty acids can then be modified by elongases, which add two-carbon units, or undergo chain-shortening through limited β-oxidation to achieve the desired chain length. lu.se For a C10 compound like a decadienol, a longer-chain fatty acid would undergo chain shortening.

The introduction of double bonds into the fatty acyl chain is a critical step in generating the specific structure of a pheromone and is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. lu.se These enzymes exhibit remarkable specificity in terms of the position and geometry (Z or E) of the double bonds they create. dntb.gov.ua To produce a hypothetical 1,9-decadienyl precursor, a sequence of desaturation events would be required, likely involving at least two different desaturases.

Following desaturation and any necessary chain length modification, the fatty acyl-CoA is typically reduced to a fatty alcohol by a fatty acyl reductase (FAR). lu.se The final step in the biosynthesis of acetate pheromones is the esterification of the fatty alcohol, which is catalyzed by an acetyl-CoA fatty alcohol acetyltransferase (ATF). nih.govscispace.com These acetyltransferases transfer an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol. nih.gov Studies on various moth species have shown that these acetyltransferases can have broad substrate specificity, meaning they can acetylate a range of fatty alcohols. nih.gov

While not directly observed for a 1,9-decadien-4-ol structure, the hydroxylation of a fatty acid chain at a specific position is a known biological reaction often catalyzed by cytochrome P450 monooxygenases. nih.govsieversmedien.com In a hypothetical pathway to this compound, a C10 fatty acid precursor could first undergo two separate desaturation reactions to create the 1,9-diene system. A subsequent hydroxylation at the C4 position by a specific P450 enzyme would form the decadienol, which would then be acetylated by an acetyltransferase to yield the final product.

The following table summarizes the key enzyme classes involved in the biosynthesis of fatty acid-derived insect pheromones, which would be necessary for the formation of analogs of this compound.

| Enzyme Class | Function | Substrate (Example) | Product (Example) |

| Fatty Acid Synthase (FAS) | De novo synthesis of saturated fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16:0) |

| Desaturase | Introduction of double bonds | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1) |

| Elongase | Chain elongation of fatty acids | Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) |

| β-oxidation enzymes | Chain shortening of fatty acids | Palmitoyl-CoA (C16:0) | Myristoyl-CoA (C14:0) |

| Fatty Acyl Reductase (FAR) | Reduction of fatty acyl-CoA to fatty alcohol | Dodecenoyl-CoA | Dodecenol |

| Cytochrome P450 Monooxygenase | Hydroxylation of fatty acid chain | C10 Fatty Acid | C10 Hydroxy Fatty Acid |

| Acetyltransferase (ATF) | Esterification of fatty alcohol to acetate | Dodecenol, Acetyl-CoA | Dodecenyl acetate |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separations for Compound Purity and Isomer Resolution

Chromatography is fundamental to the analysis of 1,9-Decadien-4-ol (B1368833) 4-Acetate, providing the means to separate it from other components and to resolve its potential stereoisomers.

Given its molecular weight and structure, 1,9-Decadien-4-ol 4-Acetate is expected to be sufficiently volatile for analysis by Gas Chromatography (GC). This technique is a cornerstone for separating and quantifying volatile organic compounds. In the analysis of similar long-chain acetates, specific GC parameters are optimized to achieve high resolution and sensitivity. nih.gov

Methodologies for analogous compounds often employ a high-performance capillary column, such as one with a polar stationary phase (e.g., Wax or polyethylene (B3416737) glycol phases like Innowax) or a mid-polar phase, which can effectively separate isomers. google.com A flame ionization detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. google.com Temperature programming, where the column oven temperature is gradually increased, is crucial for eluting the compound as a sharp peak without thermal degradation.

Table 1: Representative GC Parameters for Analysis of Dienyl Acetates

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Innowax or DB-23 (30 m x 0.25 mm x 0.25 µm) | Provides high-resolution separation of volatile isomers. google.comresearchgate.net |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. google.com |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without degradation. google.com |

| Oven Program | Initial Temp: 150 °C, Ramp: 20 °C/min, Final Temp: 200 °C | Optimizes separation and peak shape for compounds with moderate boiling points. google.com |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and universal detection for organic compounds. google.com |

| Detector Temp. | 300 °C | Prevents condensation of the analyte post-separation. google.com |

This interactive table summarizes typical starting conditions for method development, based on published analyses of structurally related compounds.

While GC is often the primary choice, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for resolving geometric isomers that may be difficult to separate by GC. researchgate.net For dienyl compounds, reversed-phase HPLC using an octadecylsilyl (ODS or C18) column is highly effective. researchgate.netnih.gov

This technique separates molecules based on their hydrophobicity. A mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used to elute the compounds. researchgate.net Isomers of similar compounds, such as (E) and (Z) isomers, often exhibit different retention times on an ODS column, allowing for their baseline separation and quantification. researchgate.net Detection can be achieved using a UV detector if the molecule contains a suitable chromophore, though the non-conjugated diene system in this compound would require detection at low wavelengths or the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer.

Mass Spectrometric Applications for Structural Confirmation and Quantification

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, leading to reproducible fragmentation patterns that serve as a molecular fingerprint. For this compound (molecular weight: 196.30 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak (M+) at m/z 196, albeit potentially weak. Key fragmentation would likely involve the neutral loss of acetic acid (60 Da), resulting in a prominent fragment ion at m/z 136. Other characteristic fragments would arise from cleavage at the allylic positions and along the alkyl chain.

Chemical Ionization (CI) is a softer ionization method that produces less fragmentation and a more prominent protonated molecule peak [M+H]+ at m/z 197. This technique is valuable for confirming the molecular weight when the molecular ion is absent or weak in the EI spectrum.

The coupling of chromatographic separation with mass spectrometric detection provides unparalleled analytical power for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying volatile compounds like this compound in natural extracts or reaction mixtures. As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, which records a mass spectrum for that specific retention time. researchgate.net This allows for positive identification by matching both the retention time and the mass spectrum against a known standard or library. researchgate.net GC-MS has been instrumental in identifying structurally related dienyl acetates as insect pheromones. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is also a viable technique, especially for analyzing acetate (B1210297) content in various samples. nih.govnih.gov In an LC-MS method, the eluent from the HPLC column is passed into the mass spectrometer. This approach can be adapted to quantify the acetate moiety or the intact molecule, often using electrospray ionization (ESI) in either positive or negative mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (positions), integrations (relative numbers of protons), and splitting patterns (neighboring protons). For this compound, characteristic signals would confirm the presence of all key functional groups.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The number of signals indicates the number of non-equivalent carbons, and their chemical shifts are indicative of the type of carbon (e.g., C=C, C-O, C=O).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H -C=CH₂ (vinyl) | 4.9 - 5.1 | m |

| H-C=CH ₂ (vinyl) | 5.7 - 5.9 | m |

| -CH=CH -CH₂- | 5.3 - 5.6 | m |

| CH -OAc | 4.8 - 5.2 | m |

| O=C-CH ₃ (acetate) | ~2.0 | s |

| -CH ₂-C=C | 1.9 - 2.2 | m |

This interactive table presents estimated chemical shifts based on standard NMR correlation tables for the functional groups present in the molecule.

By combining ¹H, ¹³C, and more advanced 2D NMR experiments (like COSY and HSQC), the complete connectivity of the molecule can be mapped out, confirming the positions of the double bonds and the acetate group, and establishing the definitive structure of this compound.

Environmental Dynamics and Biogeochemical Cycling

Atmospheric and Aquatic Degradation Pathways of Unsaturated Alcohols and Esters

The persistence of unsaturated esters like 1,9-Decadien-4-ol (B1368833) 4-acetate in the environment is largely limited by various degradation processes. In the atmosphere and aquatic systems, these compounds are subject to breakdown by sunlight, chemical oxidants, and microorganisms.

In the troposphere, the primary degradation pathway for unsaturated esters is initiated by reactions with hydroxyl (OH) radicals. These reactions are typically rapid, leading to relatively short atmospheric lifetimes and ensuring that the compounds are oxidized near their emission sources. The reaction mechanism involves the addition of the OH radical to the carbon-carbon double bonds, a process that often shows a negative temperature dependence. The rate of this OH-initiated oxidation is influenced by the compound's specific structure, including the position of double bonds and the nature of the ester functional group.

Ozone (O₃) also plays a role in the atmospheric degradation of unsaturated esters, especially for compounds with high reaction rate constants with O₃. For some unsaturated esters, the reaction with ozone can be a competitive, or even dominant, degradation pathway compared to reaction with OH radicals. These oxidation reactions can contribute to the formation of secondary pollutants like ozone and other photooxidants. In marine and coastal environments, reactions with chlorine (Cl) atoms can also be a significant degradation route, particularly during early morning hours when Cl concentrations can be high.

In aquatic environments, photolytic processes can contribute to the degradation of acetate (B1210297) compounds. The photolysis of persulfate ions, for instance, generates sulfate (B86663) radicals that can effectively oxidize acetic acid. Similarly, heterogeneous photocatalytic decomposition has been observed for acetic acid on titanium dioxide (TiO₂) powder, where it is broken down into products like methane (B114726) and carbon dioxide. The hydrolysis of the ester bond, accelerated by increased ionic strength in the medium, is another key degradation pathway in water, particularly for polyester (B1180765) and vinyl ester resins.

| Oxidant | Primary Reaction Mechanism | Environmental Significance | Reference |

|---|---|---|---|

| Hydroxyl Radical (OH) | Addition to C=C double bonds | Dominant degradation pathway in the troposphere, leading to short atmospheric lifetimes. | |

| Ozone (O₃) | Reaction with C=C double bonds | Competitive pathway, can be significant for certain structures and contributes to smog formation. | |

| Chlorine Atom (Cl) | Addition to C=C double bonds | Important in marine/coastal areas, especially during specific times of the day. |

Microbial activity is a primary driver for the degradation of esters in soil and aquatic sediments. The initial and critical step in the bioremediation of many esters is the hydrolysis of the ester bond, a reaction catalyzed by microbial enzymes such as esterases and lipases. This process breaks the ester down into its constituent alcohol and carboxylic acid. For instance, studies on phthalate (B1215562) esters show that they are broken down into phthalic acid and the corresponding alcohols by a wide range of bacteria and fungi.

The rate and extent of microbial degradation are influenced by the chemical structure of the ester. Research on alkyl esters in marine sediment has shown that the presence of an unsaturated bond can increase biodegradability. Conversely, factors like branching in the alcohol or acid moiety can hinder the process. Environmental conditions also play a crucial role. For example, the degradation of phthalate esters can be affected by the presence of other substances, like plastic films, which can regulate the degradation rate. In general, many simple esters are considered readily biodegradable under both aerobic and anaerobic conditions. Acetic acid, a potential breakdown product, is itself highly biodegradable.

Environmental Transport and Distribution Research

The movement of 1,9-Decadien-4-ol 4-acetate through the environment is governed by its physical and chemical properties, which determine its partitioning between soil, water, and air.

The mobility of organic compounds in soil and water is closely linked to their tendency to sorb to soil particles and sediments. For esters, interactions can occur between the compound and soil components. For example, polymers with acetate groups can be adsorbed onto the surface of soil particles through electrostatic attraction. Hydrophilic groups on the molecule can form hydrogen bonds with hydroxyl groups on soil particle surfaces, while hydrophobic long chains can create a membrane-like structure that enhances bonding between particles.

The mobility of a substance in the subsurface is its potential to be transported by the flow of porewater, which depends on its persistence and its sorption capacity to soils and sediments. The octanol-water partition coefficient (Kow) is often used as an indicator of a chemical's tendency to sorb to organic matter in soil. Studies on some esters have shown a correlation between increasing Kow (indicating greater lipophilicity) and an increased rate of microbial transformation, although this relationship is not universal for all ester structures. The presence of water is critical for the diffusion of esters and other polymers, as it can plasticize the material, increasing the mobility of polymer chains.

Volatilization is a key process that transfers organic chemicals from soil and water surfaces into the atmosphere. The tendency of a chemical to volatilize is related to its Henry's Law constant (KH). Chemicals with low KH values may be transported to the soil surface with evaporating water faster than they can volatilize, leading to their accumulation at the surface and an increased volatilization rate over time. Conversely, for compounds with high KH, volatilization is controlled by movement within the soil itself and tends to decrease over time. The rate of volatilization is significantly higher from moist soils than from dry soils, as water molecules compete for adsorption sites on soil particles.

Once in the atmosphere, the transport and diffusion of volatile organic compounds (VOCs) like this compound can be predicted using atmospheric dispersion models. These computer models, such as AERMOD and Gaussian plume models, simulate how pollutants disperse based on emission data, meteorological conditions (e.g., wind speed and direction), and topography. They are used to estimate the downwind ambient concentration of pollutants and can reveal the spatial relationship between emission sources and sensitive receptors. Such models are essential tools for governmental agencies to manage air quality and assess the consequences of chemical releases.

| Process | Key Influencing Factors | Description | Reference |

|---|---|---|---|

| Soil/Water Mobility | Sorption (Kow), Hydrogen Bonding, Water Content | Determines whether the compound remains in the soil/sediment or is transported with water. Higher sorption leads to lower mobility. | |

| Volatilization | Henry's Law Constant (KH), Soil Moisture, Temperature | Governs the transfer from soil/water to the atmosphere. Significantly higher from moist surfaces. | |

| Atmospheric Dispersion | Meteorological Conditions, Topography, Emission Rate | Predicts the downwind concentration and distribution of the compound in the air after volatilization. |

Ecological Impact Assessments from a Research Perspective

The toxicity of esters to aquatic life has been demonstrated in several studies. Certain PAEs have been shown to damage the hemocytes of freshwater prawns and cause mortality and developmental issues (e.g., tail curvature, necrosis, cardiac edema) in zebrafish embryos. The ecological risk is compounded by the potential for some esters to bioaccumulate in organisms. However, it is also important to note that many esters are biodegradable. The ultimate ecological impact of a compound like this compound would depend on the balance between its persistence, toxicity, and the rate at which it is degraded in the environment. The degradation products, in this case an unsaturated alcohol and acetic acid, would also have their own toxicological profiles and environmental fates.

Non-Target Organism Interactions in Controlled Environmental Systems

Without specific ecotoxicological studies, it is impossible to detail the interactions of this compound with non-target organisms. There is no available data to populate a table on observed effects, lethal concentrations (LC50), or no-observed-effect concentrations (NOEC) for any species.

Environmental Persistence and Biogeochemical Cycling Implications in Terrestrial and Aquatic Ecosystems

Information regarding the half-life, degradation pathways (e.g., hydrolysis, photolysis, biodegradation), and mobility (e.g., soil sorption coefficient) of this compound in soil and water is not present in the public domain. This absence of data precludes any meaningful discussion of its environmental persistence and its role in biogeochemical cycles. A data table summarizing these parameters cannot be constructed.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activity in Unsaturated Acetates

The biological activity of unsaturated acetates is profoundly dictated by their three-dimensional structure. Key determinants include the location and geometric configuration of carbon-carbon double bonds and the stereochemistry of any chiral centers. These features are crucial for precise binding to specific receptor proteins, such as those found on the antennae of insects, which triggers a behavioral or physiological response.

The positioning of double bonds within the carbon chain of an acetate (B1210297) ester is a primary factor in its specificity as a semiochemical. Shifting a double bond by even a single carbon position can drastically alter or eliminate its biological activity. Furthermore, the geometric configuration of these bonds—whether they are cis (Z) or trans (E)—is equally critical. Many insect species can distinguish between different geometric isomers, responding to only one specific configuration or a precise ratio of isomers. nih.govnih.gov

For a molecule like 1,9-Decadien-4-ol (B1368833) 4-Acetate, the terminal double bond at the C1 position and the internal double bond at the C9 position define its fundamental shape and electronic distribution. Any variation in these positions would create a different molecule with a likely different biological profile. However, studies specifically comparing the bioactivity of isomers of 1,9-Decadien-4-ol 4-Acetate where the double bonds are shifted (e.g., 2,9-decadien-4-ol 4-acetate) have not been found in the reviewed literature.

The presence of a chiral center at the C4 position in this compound means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1,9-decadien-4-ol 4-acetate and (S)-1,9-decadien-4-ol 4-acetate. In biological systems, such stereoisomerism is pivotal. Often, only one enantiomer is biologically active, as the specific three-dimensional arrangement of atoms is necessary for a proper fit with a chiral biological receptor. In some cases, the "inactive" enantiomer can even act as an antagonist, inhibiting the effect of the active one. researchgate.netnih.govunimi.it

Research on other chiral pheromones has repeatedly demonstrated the importance of stereochemistry. For example, studies on different insect species have shown that males of a species might respond exclusively to one enantiomer of a pheromone, completely ignoring the other. unimi.it Unfortunately, there is no specific published research that details the synthesis and comparative biological evaluation of the (R) and (S) enantiomers of this compound.

Rational Design of Analogs for Specific Research Applications

The rational design of chemical analogs is a powerful tool for probing SAR and developing new research applications. By systematically modifying a parent structure and evaluating the resulting changes in activity, scientists can map the structural requirements for a desired biological effect.

To fully understand the SAR of this compound, a systematic synthesis and bioassay of its isomers and homologs would be necessary. This would involve creating variations of the molecule to test the importance of each structural feature.

A hypothetical research program would likely involve the synthesis of the compounds listed in the table below, followed by comparative biological assays (such as electroantennography or field trapping studies if the compound is a suspected pheromone) to determine their relative activity.

| Compound Type | Specific Examples for Synthesis and Evaluation | Rationale for Study |

| Geometric Isomers | (Z)-1,9-Decadien-4-ol 4-Acetate, (E)-1,9-Decadien-4-ol 4-Acetate | To determine the required configuration of the double bonds for activity. |

| Positional Isomers | 2,9-Decadien-4-ol 4-Acetate, 1,8-Decadien-4-ol 4-Acetate | To assess the importance of the specific locations of the double bonds. |

| Stereoisomers | (R)-1,9-Decadien-4-ol 4-Acetate, (S)-1,9-Decadien-4-ol 4-Acetate | To determine which enantiomer is biologically active or if a racemic mixture is required. |

| Homologs | 1,9-Undecadien-4-ol 4-Acetate, 1,9-Nonadien-4-ol 4-Acetate | To evaluate the effect of carbon chain length on biological activity. |

Despite the clear scientific value of such studies, a search of the chemical literature did not yield any papers describing the synthesis and comparative evaluation of these specific isomers and homologs of this compound.

In the absence of empirical data, computational chemistry offers a pathway to predict the SAR of a compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be applied to this compound.

QSAR studies involve creating a statistical model that correlates variations in the chemical structure of a series of compounds with their measured biological activity. This can help predict the activity of unsynthesized analogs. Molecular docking simulates the interaction between a small molecule (a ligand, such as this compound) and the binding site of a target receptor protein. This can provide insights into why certain structural features, like specific stereochemistry or double bond configurations, are essential for a strong binding interaction.

These computational approaches are powerful but require an initial dataset from experimental studies for model building and validation. As there is no available bioactivity data for a series of this compound analogs, no specific computational studies for this compound have been found in the literature.

Emerging Research Frontiers and Interdisciplinary Applications

Integration with Semiochemical-Based Pest Management Research and Development

Semiochemicals, which are molecules that mediate interactions between organisms, are foundational to modern Integrated Pest Management (IPM) strategies. researchgate.netplantprotection.pl These compounds, particularly insect pheromones, offer a species-specific and environmentally benign alternative to broad-spectrum pesticides. nih.govearlham.ac.uk The structure of 1,9-Decadien-4-ol (B1368833) 4-Acetate is analogous to many known lepidopteran pheromones, which are often unbranched aliphatic chains with one or more double bonds and a terminal acetate (B1210297), alcohol, or aldehyde group. plantprotection.pl

The integration of compounds like 1,9-Decadien-4-ol 4-Acetate into IPM programs involves several key strategies:

Monitoring and Detection: Traps baited with synthetic semiochemicals are highly effective for detecting the presence and population density of specific pests, allowing for targeted interventions. plantprotection.pl

Mating Disruption: Permeating an area with a synthetic pheromone confuses males and prevents them from locating females, thereby disrupting reproduction and suppressing the pest population. plantprotection.pl

Mass Trapping: Deploying a high density of pheromone-baited traps can physically remove a significant portion of the male pest population from an ecosystem. nih.gov

Attract-and-Kill: This strategy combines a semiochemical lure with a small amount of insecticide or a pathogen, attracting the pest to a point source where it is eliminated.

Research into related dienyl acetate compounds has demonstrated their efficacy in managing significant agricultural pests. The development of slow-release dispensers is crucial for the successful field application of these volatile compounds, protecting them from degradation and ensuring a consistent release rate. researchgate.net The potential of this compound as a novel semiochemical depends on identifying the specific insect species that may use it for communication, a process requiring extensive field screening and electrophysiological studies.

Table 1: Examples of Structurally Related Dienyl Acetate Pheromones in Pest Management

| Compound Name | Target Pest(s) | Application in Pest Management |

|---|---|---|

| (E,Z)-7,9-Dodecadienyl acetate | European Grapevine Moth (Lobesia botrana) | Mating disruption, Monitoring researchgate.net |

| (Z,E)-9,12-Tetradecadienyl acetate | Various stored-product moths (Plodia, Ephestia) | Mating disruption, Mass trapping nih.gov |

Biotechnological Production Routes for Sustainable Compound Sourcing

Historically, the production of pheromones and other semiochemicals has relied on complex and expensive chemical synthesis, often utilizing petroleum-based feedstocks. openaccessgovernment.orgunl.edu This high cost has limited their application primarily to high-value crops. unl.edu The frontier of semiochemical sourcing is rapidly moving towards sustainable biotechnological production routes, which promise lower costs and reduced environmental impact. earlham.ac.ukainia.com

Two primary biotechnological platforms are being developed for the production of acetate esters and similar compounds:

Yeast Fermentation: Genetically engineered yeast, such as Saccharomyces cerevisiae, can be programmed with genes from insects and plants to produce specific pheromone molecules. nih.govopenaccessgovernment.org This method leverages well-established fermentation technology to enable mass production at a cost competitive with conventional insecticides. openaccessgovernment.org

Transgenic Plants: Oilseed crops, like Camelina sativa, have been genetically modified to produce pheromone precursors in their seed oil. unl.eduusda.gov The precursors can then be easily extracted and converted into the final active pheromone. This "plant factory" approach utilizes photosynthesis as the primary energy source, offering a highly sustainable and scalable production platform. usda.gov

These bio-based methods eliminate the reliance on petroleum feedstocks and can bypass many of the complex and costly steps associated with traditional chemical synthesis. unl.eduusda.gov For a compound like this compound, developing a biotechnological route would involve identifying the specific biosynthetic enzymes responsible for its formation and integrating them into a suitable yeast or plant chassis.

Table 2: Comparison of Production Routes for Semiochemicals

| Feature | Chemical Synthesis | Biotechnological Production (Yeast/Plants) |

|---|---|---|

| Feedstock | Primarily petroleum-based chemicals | Sugars (for yeast), CO2 and sunlight (for plants) usda.gov |

| Cost | High, limiting use in row crops unl.edu | Potentially lower, enabling wider agricultural use openaccessgovernment.org |

| Environmental Impact | Can generate toxic waste and byproducts nih.gov | "Green chemistry" approach with less waste nih.gov |

| Complexity | Often involves multi-step, complex reactions | Requires initial metabolic engineering and strain/crop development ainia.com |

Methodological Advancements in Characterization and Analytical Techniques

The identification and quantification of semiochemicals, which are often present in minute quantities in the environment, require highly sensitive and sophisticated analytical techniques. Advances in these methodologies are crucial for discovering new compounds like this compound and understanding their ecological function.

Key analytical techniques in semiochemical research include:

Gas Chromatography-Mass Spectrometry (GC-MS): This remains the gold standard for separating and identifying volatile organic compounds. It is used to determine the precise chemical structure of pheromones extracted from insects. researchgate.netgoogle.com

Electroantennography (EAG): This technique uses an insect's antenna as a biological detector. By exposing the antenna to different chemical compounds and measuring the electrical response, researchers can quickly screen for biologically active molecules that the insect can smell. mdpi.com

Air Sampling and Quantification: Advanced methods have been developed to trap and measure the concentration of airborne pheromones directly in the field. mdpi.com This allows researchers to understand how pheromones disperse from release points and to optimize the placement and performance of lures and mating disruption systems. mdpi.com

Raman Spectroscopy: Emerging techniques such as Raman spectroscopy are being explored for their potential to detect and quantify pheromones. This method could offer real-time monitoring of pheromone concentrations in the field, helping to optimize trap distribution and management strategies. osti.gov

These advanced techniques provide the necessary tools to isolate a novel compound from a natural source, elucidate its exact stereochemistry, synthesize it, and confirm its biological activity, which would be the essential steps for establishing this compound as a functional semiochemical.

Table 3: Overview of Key Analytical Techniques in Semiochemical Research

| Technique | Primary Function | Application |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds | Purity analysis and isolation of pheromone components google.com |

| Mass Spectrometry (MS) | Identification of chemical structures | Determining the molecular weight and fragmentation pattern researchgate.net |

| Electroantennography (EAG) | Bioassay for olfactory activity | Screening compounds to see if they elicit a response from an insect antenna mdpi.com |

Q & A

Q. What are the validated synthetic routes for 1,9-Decadien-4-ol 4-Acetate, and how do reaction conditions influence yield?

The compound is synthesized via esterification or transesterification of 1,9-Decadien-4-ol with acetic anhydride. Key variables include catalyst choice (e.g., acid vs. enzymatic), temperature (typically 60–80°C), and solvent polarity. For reproducibility, optimize stoichiometric ratios (e.g., 1:1.2 alcohol-to-acetic anhydride) and monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to track acetate group formation .

Q. How is the structural conformation of this compound characterized in non-polar solvents?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the diene geometry (Z/E configuration) and acetate positioning. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (C₁₂H₂₀O₂, exact mass 196.1463) and fragmentation patterns. Computational modeling (e.g., DFT) predicts steric hindrance and electronic effects of the conjugated diene system .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Use reverse-phase liquid chromatography (RP-LC) coupled with tandem mass spectrometry (LC-MS/MS). Employ deuterated internal standards (e.g., D₃-acetate analogs) to correct for matrix effects. Validate limits of detection (LOD < 0.1 ng/mL) and recovery rates (>85%) in urine or serum, as demonstrated in metabolomic biomarker studies .

Advanced Research Questions

Q. How does the compound’s stereochemistry impact its interactions with lipid bilayers or enzyme active sites?

Molecular dynamics simulations reveal that the 4-acetate group enhances amphiphilicity, promoting insertion into lipid membranes. Compare enantiomeric activity via chiral chromatography and in vitro assays (e.g., fluorescence anisotropy for membrane fluidity). Contradictory bioactivity reports may arise from stereochemical impurities; validate purity using chiral columns (>98% enantiomeric excess) .

Q. What metabolic pathways degrade this compound in mammalian systems, and how do polymorphisms affect this?

In vivo studies in rodent models identify cytochrome P450 (CYP2E1) as the primary oxidase, yielding 3-Hydroxysuberic Acid. Human hepatocyte assays with CYP inhibitors (e.g., disulfiram) confirm pathway specificity. Population-level variability in CYP2E1 expression may explain inconsistent urinary metabolite levels in clinical cohorts .

Q. How can contradictory data on its antifungal activity be resolved?

Discrepancies in MIC values (e.g., 16 µg/mL vs. >64 µg/mL) may stem from assay conditions. Standardize protocols using CLSI guidelines: RPMI-1640 media, 48-hour incubation, and spectrophotometric endpoint determination. Cross-validate with checkerboard assays to rule out synergism/antagonism with adjuvants .

Q. What strategies validate its role as an anti-fatigue biomarker in metabolomic studies?

Combine longitudinal cohort data (n > 500) with multivariate analysis (PLS-DA) to correlate urinary levels with fatigue scores. Adjust for confounders (diet, renal function) via mixed-effects models. Replicate findings in independent cohorts and cross-species models (e.g., Caenorhabditis elegans exercise assays) .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in synthetic vs. naturally derived compound bioactivity?

Natural extracts (e.g., Persea americana) may contain co-eluting isomers (e.g., 1,2-Dihydroxyheptadec-16-yn-4-yl acetate) that skew results. Use preparative HPLC to isolate pure fractions and compare activity profiles. Publish raw NMR/LC-MS data in open-access repositories for independent verification .

Q. What controls are essential when studying its pro-apoptotic effects in cancer cell lines?

Include solvent-only controls (e.g., DMSO) and viability assays (MTT/CellTiter-Glo) to rule out cytotoxicity artifacts. Validate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Replicate in ≥3 cell lines (e.g., HeLa, MCF-7) to confirm mechanism .

Applications in Drug Design

Q. Can the acetate moiety serve as a prodrug template for sustained-release formulations?

Yes. The ester group undergoes hydrolytic cleavage in plasma (t₁/₂ = 4–6 hours, pH 7.4). Synthesize analogs with branched acyl chains (e.g., propionate, butyrate) to modulate release kinetics. Test in pharmacokinetic models (Sprague-Dawley rats) with LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.